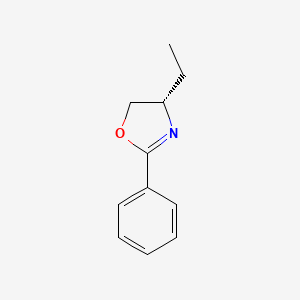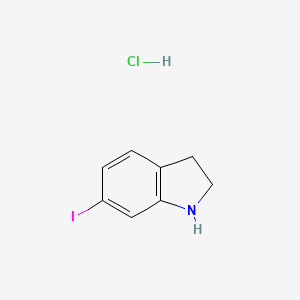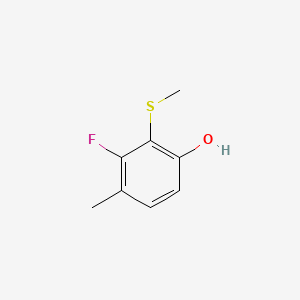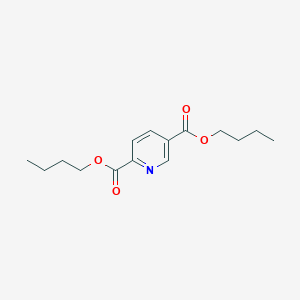
Dibutyl pyridine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C15H21NO4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of two ester groups attached to the pyridine ring at the 2 and 5 positions, making it a dicarboxylate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Pyridine-2,5-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,5-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The reaction mixture is typically heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.
化学反应分析
Types of Reactions
Dibutyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form pyridine-2,5-dicarboxylic acid and butanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Pyridine-2,5-dicarboxylic acid and butanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Dibutyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of dibutyl pyridine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing pyridine-2,5-dicarboxylic acid, which may have its own biological activity.
相似化合物的比较
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Another ester derivative of pyridine with similar chemical properties.
Pyridine-2,5-dicarboxylic acid: The parent compound from which dibutyl pyridine-2,5-dicarboxylate is derived.
Uniqueness
This compound is unique due to its specific ester groups, which confer distinct chemical and physical properties. Its longer butyl chains compared to dimethyl pyridine-2,6-dicarboxylate may result in different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
属性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
dibutyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-9-19-14(17)12-7-8-13(16-11-12)15(18)20-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI 键 |
WKPHHUDVBBBVRP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




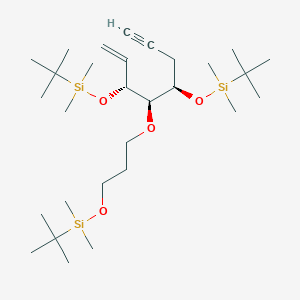
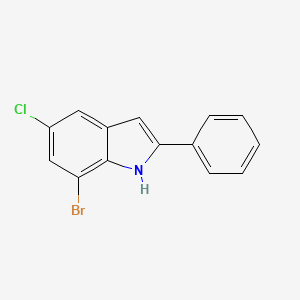
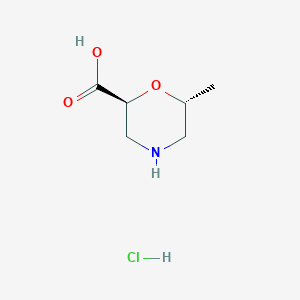
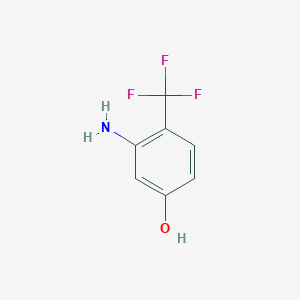

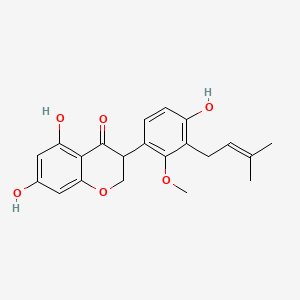

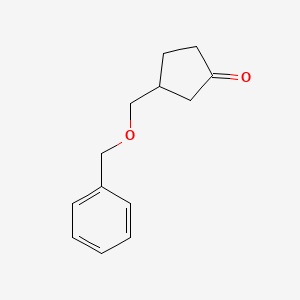
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
